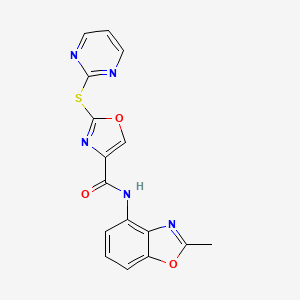![molecular formula C20H18ClN3O3 B7433650 benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7433650.png)
benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate, also known as CCNB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of carbamates and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate involves the inhibition of specific enzymes that are involved in cell growth and division. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This, in turn, leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate has various biochemical and physiological effects. This compound has been found to inhibit the activity of specific enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA synthesis and cell division. This, in turn, leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate. One of the significant areas of research is the development of new cancer therapies based on this compound. Researchers are also exploring the potential use of this compound in the treatment of various inflammatory diseases. Additionally, there is ongoing research on the optimization of the synthesis method of this compound to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 3-chloro-4-cyanophenyl isocyanate with cyclobutanone in the presence of a base to form the intermediate compound, N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamic acid. This intermediate is then reacted with benzyl alcohol in the presence of a coupling agent to form benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate.
Applications De Recherche Scientifique
Benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate has been found to have various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell growth and division. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-18-10-16(7-6-14(18)11-22)23-19(25)15-8-17(9-15)24-20(26)27-12-13-4-2-1-3-5-13/h1-7,10,15,17H,8-9,12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDMZVVRNOXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide](/img/structure/B7433572.png)
![N-[2-(4-chlorophenyl)ethyl]-5-ethylsulfonyl-2-fluoro-N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide](/img/structure/B7433574.png)
![Methyl 2-[[1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-4-propan-2-yl-1,3-thiazole-5-carboxylate](/img/structure/B7433582.png)
![ethyl N-[4-[[3,5-dichloro-4-(methanesulfonamido)phenyl]carbamoyl]-1,3-thiazol-5-yl]carbamate](/img/structure/B7433583.png)
![4-benzyl-1,5-dioxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7433589.png)
![N-[5-(dimethylsulfamoyl)-2-fluorophenyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B7433590.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-N-[3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-ylidene]propanamide](/img/structure/B7433605.png)
![3-[[(3aS,6aR)-5-benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1-oxo-4H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B7433608.png)
![1-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-3-[2-(propan-2-ylsulfamoylamino)ethyl]urea](/img/structure/B7433614.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1,3-dimethylpyrazol-4-yl)propanamide](/img/structure/B7433639.png)
![Methyl 2-[1-[(6-iodo-1,3-benzothiazol-2-yl)carbamoylamino]ethyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433642.png)
![2-Methyl-7-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7433647.png)
![2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B7433648.png)
